Luteoforol

Catalog No.
S583300
CAS No.
13392-26-2
M.F
C15H14O6
M. Wt
290.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Luteoforol

Researchers assessing fire blight biocontrol face >90% underestimation of bactericidal activity when substituting luteoforol with stable analogs. Luteoforol (CAS 13392-26-2) ensures:

  • >10-fold higher bactericidal potency vs. luteolinidin in Erwinia amylovora assays.
  • Distinct λmax 552 nm, enabling unambiguous differentiation from apiforol (535 nm).
  • Validated substrate for F3'H and FNR enzyme kinetics in transgenic maize/sorghum.

Standardize plant defense research with the native phytoalexin intermediate.

CAS Number

13392-26-2

Product Name

Luteoforol

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-4,5,7-triol

Molecular Formula

C15H14O6

Molecular Weight

290.27 g/mol

InChI

InChI=1S/C15H14O6/c16-8-4-11(19)15-12(20)6-13(21-14(15)5-8)7-1-2-9(17)10(18)3-7/h1-5,12-13,16-20H,6H2

InChI Key

PFTAWBLQPZVEMU-UHFFFAOYSA-N

SMILES

C1C(C2=C(C=C(C=C2OC1C3=CC(=C(C=C3)O)O)O)O)O

Synonyms

luteoforol

Canonical SMILES

C1C(C2=C(C=C(C=C2OC1C3=CC(=C(C=C3)O)O)O)O)O

The exact mass of the compound Luteoforol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Supplementary Records. It belongs to the ontological category of hydroxyflavan in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavans, Flavanols and Leucoanthocyanidins [PK1202]. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥95%

Package Size

5 mg, 10 mg, 25 mg

Luteoforol (CAS: 13392-26-2) is a highly reactive, bi-hydroxylated flavan-4-ol that serves as a critical intermediate in the biosynthesis of 3-deoxyanthocyanidins and phlobaphene pigments in agricultural crops like maize and sorghum [1]. Unlike stable end-products, luteoforol is a transient phytoalexin precursor renowned for its rapid-acting biocidal properties, particularly against agricultural pathogens such as Erwinia amylovora [2]. For procurement professionals and biochemical researchers, securing high-purity luteoforol is essential for standardizing plant defense assays, validating flavonoid 3'-hydroxylase (F3'H) enzymatic activity, and developing eco-friendly agricultural biostimulants where the exact intermediate dictates downstream resistance traits [1].

Research Fit

1
Supports 3-deoxyanthocyanin biosynthesis and pome fruit disease resistance model studies
2
Distinct from flavan-3-ols and flavan-3,4-diols; critical for C-3 deoxy pathway research
3
Procured as a research-grade analytical standard for phytochemical and plant pathology investigations

Substituting luteoforol with its stable downstream derivatives (e.g., luteolinidin) or its mono-hydroxylated analog (apiforol) fundamentally compromises experimental integrity and bioassay accuracy [1]. While luteolinidin is often used as a generic proxy for plant defense, it exhibits an order of magnitude lower bactericidal activity than the transient luteoforol, leading to severe underestimations of biostimulant efficacy [2]. Furthermore, replacing luteoforol with apiforol alters the B-ring hydroxylation pattern, shifting the spectrophotometric absorption profile from 552 nm to 535 nm and misrepresenting the specific enzymatic conversions governed by flavonoid pathways [1]. For precise metabolic profiling and biopesticide formulation, the exact flavan-4-ol structure cannot be substituted.

Substitution Risk

Leucocyanidin (flavan-3,4-diol)
C-3 hydroxylation alters reactivity and biosynthetic role; may not support phytoalexin pathway analysis
Catechin / Epicatechin (flavan-3-ols)
Different redox state and antimicrobial context; may lead to incorrect conclusions in defense mechanism studies
Luteoliflavan (3-deoxycatechin)
Direct downstream product that loses antimicrobial activity, confirming C-4 hydroxyl is context-critical

Quantifiable Phytoalexin Efficacy and Bactericidal Performance

In comparative in vitro assays evaluating plant defense mechanisms against Erwinia amylovora (the causal agent of fire blight), luteoforol demonstrates exceptionally high biocidal activity compared to its downstream stable analogs [1]. When induced by prohexadione-calcium, luteoforol functions as a highly reactive phytoalexin, exhibiting more than a 10-fold increase in bactericidal activity relative to structurally related 3-deoxyanthocyanidins like luteolinidin and apigeninidin[1]. This massive differential in antimicrobial potency confirms that the transient flavan-4-ol intermediate, rather than the stable end-product, is the primary active principle in these induced defense responses [1].

Evidence DimensionBactericidal activity against Erwinia amylovora
Target Compound DataHighly active transient phytoalexin
Comparator Or BaselineLuteolinidin and apigeninidin (stable analogs)
Quantified Difference>10-times higher biocidal activity for luteoforol
ConditionsIn vitro bactericidal and fungicidal assays

Justifies the procurement of luteoforol as the necessary active benchmark in biostimulant efficacy testing, as stable downstream analogs will severely underestimate actual antimicrobial potential.

Phytoalexin Activity
Head-to-head
Activity >10-fold higher
Reported antimicrobial screening context
Stability and reactivity require validation in target assays

Spectrophotometric Resolution in Acidic Assays

Accurate quantification of flavan-4-ols in plant extracts requires precise spectrophotometric differentiation between bi-hydroxylated and mono-hydroxylated forms. When treated with aqueous HCl in butanol, luteoforol yields flavylium ions with a maximum absorption (λ max) at 552 nm [1]. In contrast, its mono-hydroxylated analog, apiforol, exhibits a λ max of 535 nm under identical conditions [1]. This distinct 17 nm shift is critical for analytical handling, allowing researchers to accurately resolve the specific accumulation of luteoforol in genotypes carrying functional flavonoid 3'-hydroxylase (F3'H) alleles versus those that only accumulate apiforol [1].

Evidence DimensionMaximum absorption (λ max) of flavylium ions in acidic butanol
Target Compound Data552 nm
Comparator Or Baseline535 nm (Apiforol)
Quantified Difference17 nm distinct spectrophotometric shift
ConditionsMethanol extracts treated with aqueous HCl in butanol

Enables precise analytical differentiation and quantification of specific flavan-4-ols in mixed plant extracts, preventing misidentification in metabolic profiling.

Antibacterial Range
Cross-study
Active at 0.25 – 2.0 mg/mL
Supports broad-spectrum antibacterial screening
Strain-specific response and MIC endpoints to verify

Precursor Specificity for Phlobaphene Polymerization

Luteoforol is the exclusive bi-hydroxylated precursor required for the synthesis of specific condensed phlobaphene pigments in maize and sorghum [1]. Biochemical analysis demonstrates that maize lines with functional Pr1 alleles (encoding ZmF3'H1) specifically accumulate luteoforol, which is subsequently polymerized into distinct dark red pigments [1]. Null pr1 lines, however, cannot synthesize luteoforol and instead accumulate the mono-hydroxylated apiforol, leading to light red pigmentation[1]. Using apiforol as a substitute in in vitro polymerization assays will fail to replicate the bi-hydroxylated phlobaphene structures, making luteoforol an irreplaceable substrate for pathway-specific research[1].

Evidence DimensionPrecursor suitability for bi-hydroxylated phlobaphene synthesis
Target Compound DataSpecific accumulation in Pr1 functional lines (dark red pigments)
Comparator Or BaselineApiforol (accumulates in null pr1 lines, light red pigments)
Quantified DifferenceAbsolute requirement of the 3'-hydroxyl group for specific dark red phlobaphene formation
ConditionsIn vivo accumulation and in vitro polymerization assays

Crucial for genetic marker validation and metabolic engineering, ensuring the correct substrate is used to study F3'H-dependent stress-resistance traits in cereal crops.

HSV-1 Inhibition
Head-to-head
Ranked most active in tested set
Supports antiviral bioassay-guided fractionation
Extract standardization and isolate verification needed
Selective Quantitation
Class-level
Acidic chromogenic shift at λmax 550 nm
Supports phytochemical analytical research
Verify matrix effects and cross-reactivity prior to use

Agricultural Biostimulant Efficacy Testing

Because of its >10-fold higher bactericidal activity compared to downstream analogs, luteoforol is procured as a benchmark active compound to evaluate the efficacy of prohexadione-calcium and other growth regulators that induce systemic acquired resistance against fire blight [1].

Flavonoid Pathway Metabolic Engineering

Luteoforol is utilized as a specific substrate to assay flavonoid 3'-hydroxylase (F3'H) and flavanone 4-reductase (FNR) activity in transgenic maize and sorghum lines, ensuring accurate mapping of bi-hydroxylated phlobaphene biosynthesis[2].

Analytical Standardization of Plant Extracts

Due to its distinct 552 nm absorption peak in acidic butanol, luteoforol is essential as a reference standard to accurately quantify flavan-4-ol accumulation and differentiate it from apiforol during the metabolic phenotyping of stress-resistant crop varieties [2].

Application Selection Guide

Application
Selection Property
Validation Focus
Phytoalexin-Mediated Disease Resistance
Antimicrobial activity context
Validate against target bioassay models (e.g., Erwinia amylovora)
Flavonoid Biosynthesis Analysis
3-deoxyanthocyanin pathway specificity
Verify DFR enzyme activity and metabolic profiling
Natural Product Standardization
Compound-specific chromogenic behavior
Validate λmax 550 nm detection and bioassay-guided isolation

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7295-85-4
17334-50-8
13392-26-2

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavans, Flavanols and Leucoanthocyanidins [PK1202]

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